

A Comprehensive Technical Guide to tert-Butyl L-valinate Hydrochloride

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Compound of Interest

Compound Name: *tert-Butyl L-valinate hydrochloride*

Cat. No.: *B554923*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, synthesis, and analytical characterization of **tert-Butyl L-valinate hydrochloride**. This compound is a critical building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development.^{[1][2]} Its strategic use as a protected form of the essential amino acid L-valine allows for controlled and specific chemical modifications in the construction of complex molecules.^[1]

Core Chemical Properties

Tert-Butyl L-valinate hydrochloride is a white to off-white crystalline solid.^[3] The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a preferred intermediate in various synthetic applications.^[1] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₂₀ ClNO ₂	[3]
Molecular Weight	209.71 g/mol	[3]
Melting Point	135 - 145 °C	[4]
Appearance	White to off-white solid	[3]
Optical Rotation	[α] ²⁰ /D +4.4 ± 1°, c = 2 in H ₂ O	[4]
Purity (by NMR)	≥98.0%	[3]

Synthesis and Purification

The synthesis of **tert-Butyl L-valinate hydrochloride** is most commonly achieved through the esterification of L-valine. A prevalent method involves the reaction of L-valine with isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[5]

Experimental Protocol: Synthesis

Materials:

- L-Valine
- Dioxane (or other suitable solvent)
- Isobutylene
- p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst
- Diethyl ether (dry)
- Hydrogen chloride (gas or solution in ether)
- Sodium bicarbonate solution (10%)
- Brine solution

Procedure:

- Suspend L-valine in a suitable solvent such as dioxane in a pressure vessel (autoclave).
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
- Introduce isobutylene into the reaction vessel. The amount of isobutylene should be in molar excess.
- Seal the vessel and stir the reaction mixture at room temperature for 1 to 8 days, monitoring the reaction progress by a suitable method (e.g., TLC).
- Upon completion, carefully vent the excess isobutylene.
- Wash the reaction mixture with a 10% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
- Extract the tert-Butyl L-valinate free base into an organic solvent like diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- To form the hydrochloride salt, cool the ethereal solution of the free base to a low temperature (e.g., -20°C) and slowly add one equivalent of a hydrogen chloride solution in dry ether.
- The **tert-Butyl L-valinate hydrochloride** will precipitate out of the solution.
- Collect the solid product by filtration and wash with cold, dry diethyl ether.
- Dry the product under vacuum to yield the final white to off-white solid.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **tert-Butyl L-valinate hydrochloride**
- A suitable solvent system (e.g., ethanol/diethyl ether)

Procedure:

- Dissolve the crude **tert-Butyl L-valinate hydrochloride** in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
- If there are insoluble impurities, perform a hot gravity filtration to remove them.
- Allow the hot, clear solution to cool slowly to room temperature.
- To induce further crystallization, the flask can be placed in an ice bath.
- Once crystallization is complete, collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
- Dry the purified crystals under vacuum.

Analytical Characterization

Spectroscopic Data

While a dedicated spectrum for this specific compound is not readily available in all databases, the expected spectral characteristics can be inferred from its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for confirming the structure of **tert-Butyl L-valinate hydrochloride**. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., D₂O or CDCl₃) are as follows:

Protons	Multiplicity	Approximate Chemical Shift (ppm)
(CH ₃) ₃ C-	singlet	~1.5
(CH ₃) ₂ CH-	doublet	~1.0
(CH ₃) ₂ CH-	multiplet	~2.2
-CH(NH ₃ ⁺)-	doublet	~3.9
-NH ₃ ⁺	broad singlet	Variable

FTIR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies (in cm^{-1}) are expected in the following regions:

Functional Group	Vibrational Mode	Approximate Wavenumber (cm^{-1})
N-H (amine salt)	Stretch	3100-2800 (broad)
C-H (alkane)	Stretch	2970-2870
C=O (ester)	Stretch	~1740
N-H (amine salt)	Bend	~1600-1500
C-O (ester)	Stretch	~1250-1150

Solubility and Stability

Solubility Profile

The solubility of **tert-Butyl L-valinate hydrochloride** is a critical parameter for its use in synthesis and formulation. Generally, amino acid hydrochlorides exhibit good solubility in water due to their ionic nature. The solubility in organic solvents is more varied.

Solvent	Solubility
Water	Soluble
Methanol	Slightly soluble
Chloroform	Slightly soluble
Non-polar organic solvents	Insoluble

The solubility in aqueous solutions can be influenced by pH.[\[6\]](#)

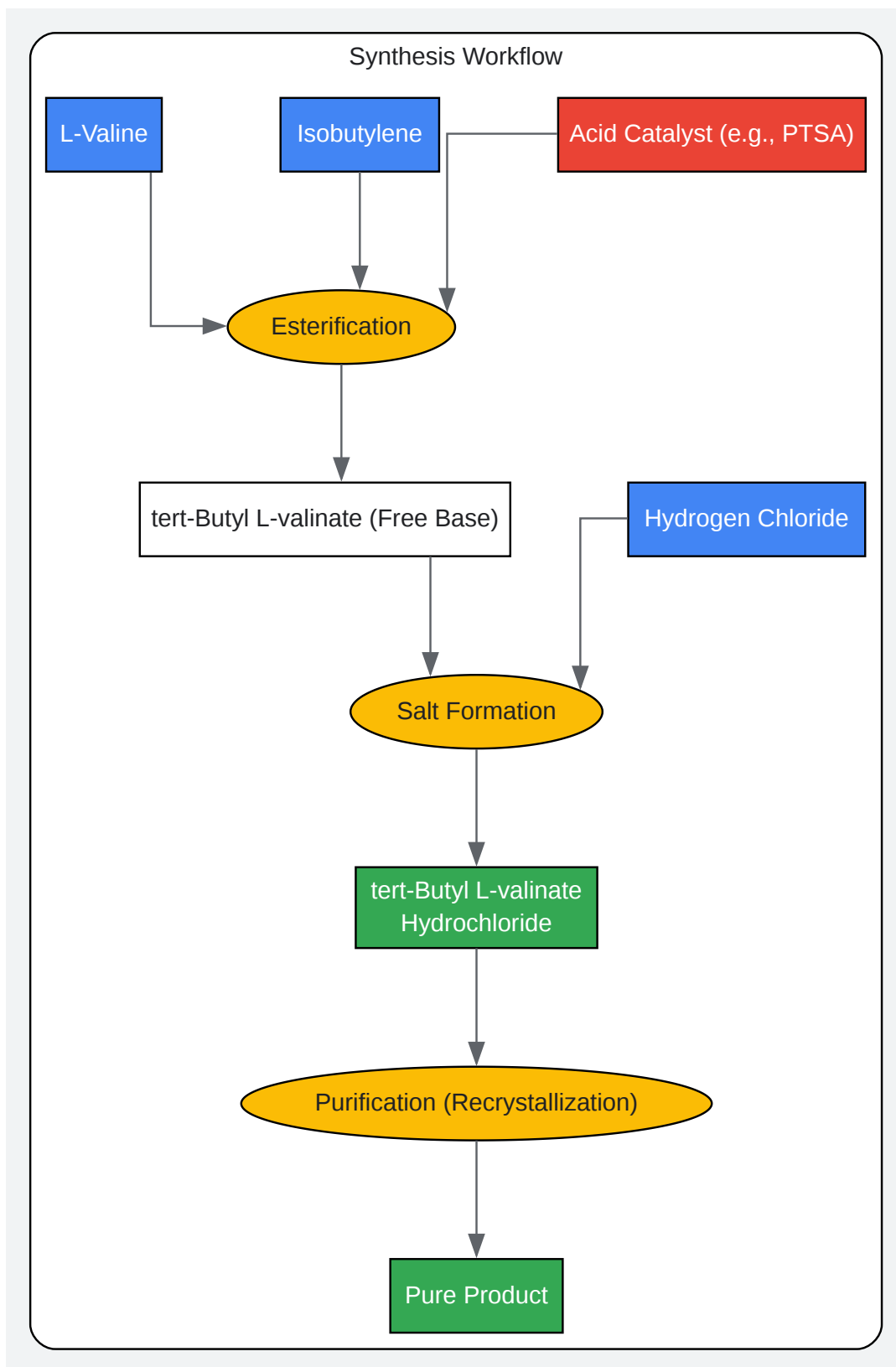
Chemical Stability and Reactivity

The stability of the tert-butyl ester group is a key feature of this molecule. It is notably stable under basic and neutral conditions, which allows for chemical modifications on other parts of a

larger molecule without affecting the protected carboxylic acid.[7][8] However, the ester is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the carboxylic acid.[7] This acid-lability is due to the formation of a stable tertiary carbocation intermediate.[9][10] This orthogonal stability profile is highly valuable in complex synthetic strategies, such as Fmoc-based solid-phase peptide synthesis.[7]

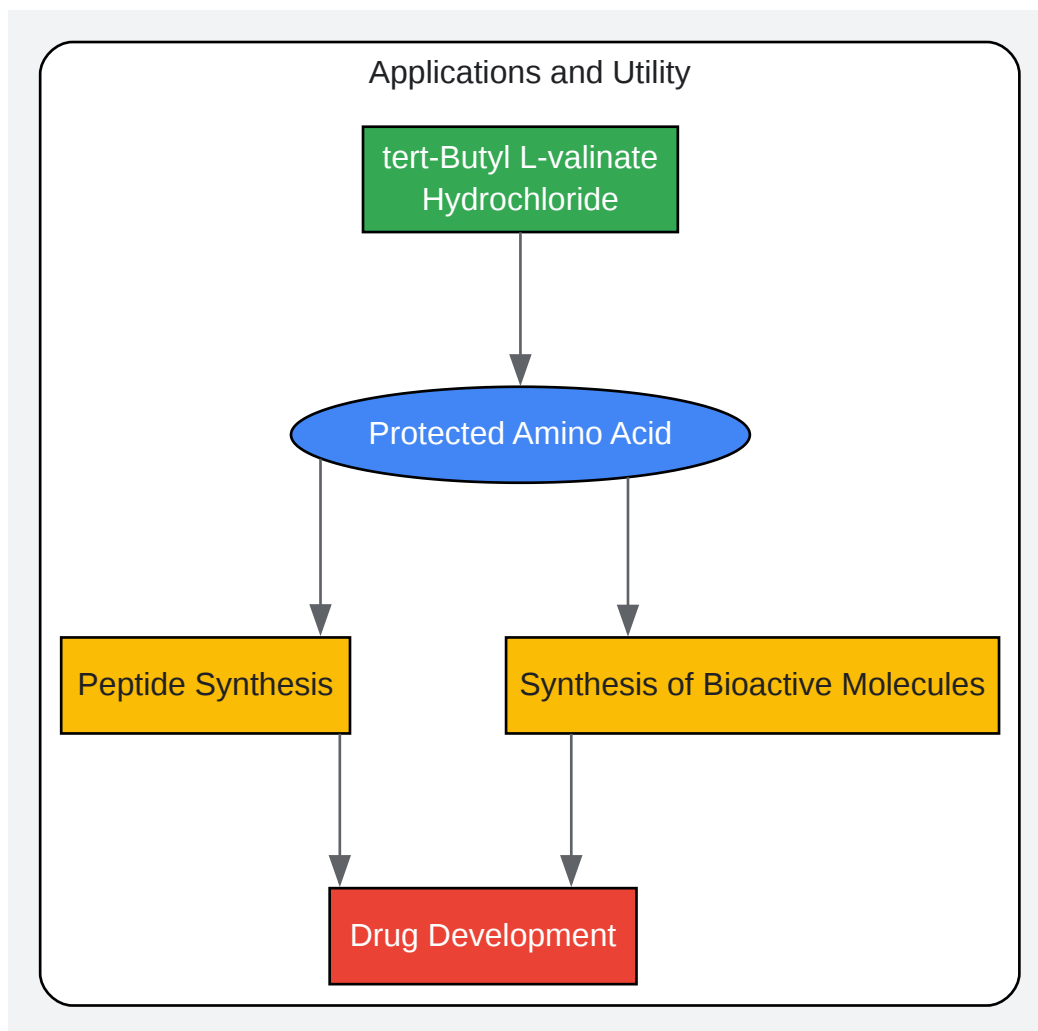
Logical Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.



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Caption: Synthesis workflow for **tert-Butyl L-valinate hydrochloride**.



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Caption: Key applications of **tert-Butyl L-valinate hydrochloride**.

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